molecular formula C10H9Cl2N3 B2874304 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 81198-25-6

1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2874304
CAS No.: 81198-25-6
M. Wt: 242.1
InChI Key: JWTJFVJUYHZYCH-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a methyl group

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of microreactors can improve reaction control and scalability, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c1-6-4-10(13)15(14-6)9-3-2-7(11)5-8(9)12/h2-5H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTJFVJUYHZYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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